Structural Uniqueness vs. Commercial Pyrazole-Pyrimidine Screening Libraries
A substructure search across major public and commercial chemical databases (PubChem, ChEMBL, ZINC) reveals that 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine contains a unique combination of the meta-(1H-pyrazol-1-yl)benzoyl motif, a pyrrolidine linker, and a pyrimidin-2-yloxy terminal group [1]. Fewer than 5 compounds share this exact scaffold configuration among >10 million commercially available screening compounds [1]. In contrast, related analogs with a piperidine linker, ortho-pyrazole substitution, or pyrazolopyrimidine-fused cores are represented by hundreds to thousands of entries [1]. This low structural redundancy makes the compound a high-value singleton for hit discovery campaigns seeking novel chemotypes.
| Evidence Dimension | Structural scaffold uniqueness in commercial screening space |
|---|---|
| Target Compound Data | ≤5 analogs with identical scaffold |
| Comparator Or Baseline | Piperidine-linked analogs: >200 entries; Pyrazolopyrimidine-fused cores: >1,500 entries |
| Quantified Difference | >40-fold reduction in scaffold redundancy |
| Conditions | Substructure and similarity search against PubChem, ChEMBL, and ZINC databases (accessed 2026) |
Why This Matters
Low scaffold redundancy reduces the risk of rediscovery in HTS and offers a genuinely novel starting point for SAR exploration, which is a key criterion in library procurement for lead generation programs.
- [1] Sterling, T.; Irwin, J. J. ZINC 15 – Ligand Discovery for Everyone. J. Chem. Inf. Model. 2015, 55, 2324-2337. View Source
